molecular formula C11H13N3S B8709318 2-[(Piperazin-1-yl)sulfanyl]benzonitrile CAS No. 190970-01-5

2-[(Piperazin-1-yl)sulfanyl]benzonitrile

Cat. No.: B8709318
CAS No.: 190970-01-5
M. Wt: 219.31 g/mol
InChI Key: ZBMXKIOVZVWSCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Piperazin-1-yl)sulfanyl]benzonitrile is a heterocyclic compound featuring a benzonitrile core substituted with a piperazine-linked sulfanyl (-S-) moiety. Piperazine derivatives are widely explored for their pharmacological activity, particularly as modulators of central nervous system (CNS) targets like metabotropic glutamate receptors (mGluRs) and sigma receptors . The sulfanyl group in this compound may enhance metabolic stability compared to ether or ester analogs, though its exact role in receptor binding remains under investigation.

Properties

CAS No.

190970-01-5

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

2-piperazin-1-ylsulfanylbenzonitrile

InChI

InChI=1S/C11H13N3S/c12-9-10-3-1-2-4-11(10)15-14-7-5-13-6-8-14/h1-4,13H,5-8H2

InChI Key

ZBMXKIOVZVWSCC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)SC2=CC=CC=C2C#N

Origin of Product

United States

Comparison with Similar Compounds

VU0364289 (2-(4-(2-(Benzyloxy)acetyl)piperazin-1-yl)benzonitrile)

  • Structure : Differs by replacing the sulfanyl group with a benzyloxy-acetyl moiety.
  • Activity : Acts as a potent mGlu5 positive allosteric modulator (PAM) with high cooperativity and efficacy in preclinical models of schizophrenia and cognitive enhancement. The acetyl group likely improves solubility and receptor interaction via hydrogen bonding .
  • Pharmacokinetics : Demonstrates favorable brain penetration and oral bioavailability, critical for CNS-targeted therapeutics .

2-[(4-Acetylpiperazin-1-yl)sulfonyl]benzonitrile (T4D)

  • Structure : Replaces the sulfanyl (-S-) with a sulfonyl (-SO₂-) group.
  • Its molecular weight (293.34 g/mol) is higher than the sulfanyl analog, which may affect solubility and metabolic clearance .

3-(4-(2-(4,4-Diethyl-5-oxotetrahydrofuran-2-yl)ethyl)piperazin-1-yl)benzonitrile (9l)

  • Structure : Incorporates a γ-butyrolactone-ethyl substituent on piperazine.
  • Activity : Functions as a sigma-2 receptor ligand. The lactone ring introduces stereochemical complexity and may enhance selectivity for peripheral vs. CNS targets .
  • Synthesis : Prepared via nucleophilic substitution (81% yield), with purity confirmed by $ ^1H $ NMR and LC/MS .

Pharmacological and Physicochemical Profiles

Compound Molecular Weight (g/mol) Key Substituent Target Receptor Solubility (LogP) Notable Activity
2-[(Piperazin-1-yl)sulfanyl]benzonitrile 259.34* Sulfanyl (-S-) mGlu5 (hypothetical) ~2.1 (estimated) Under study
VU0364289 365.41 Benzyloxy-acetyl mGlu5 PAM ~1.8 Cognition enhancement
T4D (sulfonyl analog) 293.34 Sulfonyl (-SO₂-) Unreported ~1.2 Structural probe
9l 356.20 γ-Butyrolactone-ethyl Sigma-2 ~3.5 Antiproliferative

*Calculated based on formula C₁₁H₁₂N₄S.

Key Research Findings and Implications

  • However, acetylated derivatives (e.g., VU0364289) show superior pharmacokinetic profiles in vivo .
  • Metabolic Stability : Sulfanyl groups are less prone to oxidative metabolism than thioethers, suggesting enhanced stability over analogs with unprotected sulfur atoms.
  • Therapeutic Potential: While VU0364289 has advanced to preclinical studies for schizophrenia, the sulfanyl analog’s efficacy in similar models remains unexplored. Structural data from crystallographic studies (e.g., ) could guide further optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.